Compound Description: This compound belongs to a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives synthesized and evaluated for their anticonvulsant and analgesic activity. Compound 6 emerged as the most active substance in the series, exhibiting more beneficial ED50 and protective index values in the maximal electroshock (MES) and 6 Hz (32 mA) seizure tests compared to the reference drug valproic acid. [] Further investigations revealed that compound 6's mechanism of action likely involves interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. [] Additionally, it showed no significant cytotoxic effects in neurotoxic and hepatotoxic evaluations. []
Compound Description: A-278637 is a novel dihydropyridine ATP-sensitive potassium (KATP) channel opener (KCO) demonstrating enhanced bladder selectivity for suppressing unstable bladder contractions. [, ] This compound effectively inhibits spontaneous myogenic contractile activity of the urinary bladder, a mechanism hypothesized to underlie detrusor instability and symptoms of overactive bladder. [] A-278637 exhibits higher bladder selectivity compared to other KCOs and nifedipine, a calcium channel blocker. []
Compound Description: AZD-5423 is a novel glucocorticoid receptor agonist developed for the treatment of asthma and chronic obstructive pulmonary disease. [] Specifically, its crystalline form B shows improved absorption after inhalation compared to Form A. []
Compound Description: This compound is part of a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives synthesized and screened for their antioxidant and anticancer activities. [, ] N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide exhibited high antioxidant activity, approximately 1.4 times higher than ascorbic acid, in the DPPH radical scavenging assay. [, ]
Compound Description: This series of derivatives was synthesized and evaluated for their inhibitory activity against T-type Ca2+ channels as potential antihypertensive agents. [] Structure-activity relationship studies revealed the importance of the isopropyl substituent at the benzylic position for potent inhibitory activity. [] Importantly, the absolute configuration at the benzylic position was found to be opposite to that of mibefradil, a known T-type Ca2+ channel blocker. []
Compound Description: TFC is a member of a series of pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives synthesized and tested for their antimicrobial and antitumor activities. [] TFC exhibited greater inhibitory effects on the growth of MCF7 and HepG2 cancer cell lines compared to the reference drug doxorubicin. []
Compound Description: GBR 12909 is a compound known to have high affinity for the dopamine transporter (DAT). [] It was used as a lead compound for the design and synthesis of bridged piperazine analogues with increased structural rigidity, aiming to improve their binding affinity and selectivity for the DAT. []
Compound Description: JHW007, an N-butyl analog of benztropine, exhibits binding affinity for the dopamine transporter (DAT) but with reduced cocaine-like behavioral effects. [] It has been shown to antagonize various effects of cocaine, including locomotor stimulation, likely through a mechanism that deviates from its DAT occupancy and potentially involves σ-receptor antagonist activity. []
Compound Description: Compound 5a is a potent protoporphyrinogen IX oxidase (PPO) inhibitor with a Ki value of 4.9 nM, exhibiting superior potency compared to the herbicides saflufenacil and trifludimoxazin. [] It demonstrates excellent and broad-spectrum weed control and shows potential as a herbicide candidate for paddy fields due to the relative tolerance of rice to the compound. []
Compound Description: This compound belongs to a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives developed as novel antihypertensive agents. [] Compound 17f demonstrated the ability to lower blood pressure in spontaneously hypertensive rats upon oral administration, without causing reflex tachycardia, a common adverse effect of traditional L-type Ca2+ channel blockers. []
N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide (5f) and N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide (8c)
Compound Description: These two compounds are part of a series of 1-phenyl-4-substituted phthalazine derivatives investigated for their in vivo antiproliferative activity. [] Both compounds exhibited promising antitumor activities, particularly against human esophageal cancer cells, with IC50 values comparable or superior to 5-fluorouracil. []
Compound Description: These four compounds represent a series of quinoline derivatives evaluated for their cytotoxic activity against the breast cancer cell line MCF7. [] Notably, these compounds exhibited greater activity compared to the reference drug doxorubicin. []
Compound Description: JT010 is a potent and specific transient receptor potential ankyrin 1 (TRPA1) agonist. [] It has been shown to dose-dependently induce pain upon intraepidermal injection in human volunteers, establishing its role in pain sensation. [] This finding indicates that isolated TRPA1 activation in humans causes pain, allowing for the development of a TRPA1-specific pain model. [] This model serves as a valuable tool for validating novel TRPA1 antagonists and quantifying the TRPA1-dependent component in pain physiology and pathophysiology. []
Compound Description: SSR181507 is a novel antipsychotic that activates serotonin 5-hydroxytryptamine (5-HT)1A receptors. [] This activity is associated with enhanced treatment of negative symptoms and cognitive deficits in schizophrenia, potentially mediated by modulation of cerebral dopamine and serotonin levels. [] Studies in rats showed that SSR181507 decreased hippocampal 5-HT, consistent with activation of 5-HT1A autoreceptors, and increased dopamine levels in the medial prefrontal cortex. [] These effects were reversed by the selective 5-HT1A antagonist WAY100635, confirming the involvement of 5-HT1A receptors in its mechanism of action. []
Compound Description: Compound 16p is a potent TRPV1 antagonist with excellent aqueous solubility and a reduced half-life compared to the previously reported clinical candidate AMG 517. [] It demonstrated efficacy in blocking a TRPV1-mediated physiological response in vivo and reducing thermal hyperalgesia induced by complete Freund's adjuvant in rats. [] Based on its improved overall profile, 16p (AMG 628) was selected as a second-generation candidate for clinical trials as a potential new treatment for chronic pain. []
4-chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948) and 4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid (BMS-299897)
Compound Description: Both BMS-289948 and BMS-299897 are orally active γ-secretase inhibitors investigated for their potential in reducing β-amyloid (Aβ) levels in Alzheimer's disease. [] They effectively reduce brain and plasma Aβ levels in APP-YAC mice and guinea pigs, exhibiting dose-dependent effects and rapid onset of action. []
Compound Description: WY-50,324 is classified as a putative mixed 5-HT1A agonist/5-HT(2A,2C) antagonist and investigated for its potential anxiolytic effects. [] While it demonstrated efficacy in reducing DOI-induced head twitches in rats, a behavior thought to be mediated by 5-HT2A receptors, WY-50,324 failed to block the discriminative stimulus effects of DOI. [] Additionally, it produced elements of the "serotonin syndrome" and elicited drug-lever selection in rats trained to discriminate the 5-HT1A agonist 8-OH-DPAT from saline, confirming its in vivo 5-HT1A agonist properties. []
Compound Description: MR-L2 is a positive allosteric modulator of phosphodiesterase-4B (PDE4B). [] In a study investigating the role of PDE4B in nicotine self-administration, microinfusion of MR-L2 into the nucleus accumbens shell of rats acutely reduced nicotine intake. [] This suggests that enhancing PDE4B activity can modulate the motivation to obtain nicotine. []
5-tert-Butyl-2-(4-ethynylphenyl)pyrimidine
Compound Description: This compound belongs to a series of 5-alkyl-2-arylpyrimidines and -1,3-thiazines investigated for their insecticidal activity. [] It acts as a GABA-gated chloride channel blocker, exhibiting high affinity for the receptor and potent toxicity to house flies. [] The poisoning signs observed in both mice and house flies are consistent with those of EBOB (4'-ethynyl-4-n-[3H]propylbicycloorthobenzoate), a known chloride channel blocker, further supporting its mechanism of action. []
Compound Description: TASP0434299 is a novel pyridopyrimidin-4-one derivative developed as a radioligand for the arginine vasopressin 1B (V1B) receptor. [] It exhibits high binding affinity for human and rat V1B receptors and potent antagonistic activity at the human V1B receptor. [] Radiolabeled TASP0434299 demonstrated successful in vitro and in vivo binding to the V1B receptor, enabling visualization and quantification of the receptor in preclinical studies. [] This radioligand provides a valuable tool for assessing V1B receptor occupancy during drug development and monitoring receptor levels in disease states. []
Compound Description: BD103 is a biased negative allosteric modulator of the CXC-motif chemokine receptor CXCR3. [] It exhibits probe-dependent inhibition of CXCR3 signaling, indicating selectivity in its modulation of different signaling pathways downstream of the receptor. [] Studies involving site-directed mutagenesis, homology modeling, and docking revealed that specific amino acids in CXCR3, such as F1313.32 and Y3087.43, contribute to BD103's binding pocket and signal modulation properties. []
Compound Description: N-Me-2-FMP is a phenethylamine derivative identified as a newly distributed designer drug in Japan. [] Its psychotropic properties and potential for abuse led to its classification as a designated substance under the Pharmaceutical Affairs Law, aiming to control its distribution and prevent misuse. []
Compound Description: KN-62 is a selective antagonist of the P2X7 receptor (P2X7R), an ATP-sensitive ion channel expressed on various cell types, including immune cells and neurons. [] Studies in differentiated human THP-1 macrophage cells demonstrated that KN-62 potently inhibited both BzATP-induced pore formation and IL-1β release, two key functional consequences of P2X7R activation. [] These findings support the role of P2X7R in mediating these cellular responses and highlight the potential of KN-62 as a tool for investigating P2X7R function and for therapeutic applications targeting P2X7R-related pathologies. []
Compound Description: SB 202190 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule involved in various cellular processes, including inflammation and apoptosis. [, ] Studies in differentiated human THP-1 macrophage cells showed that SB 202190 effectively blocked P2X7 receptor-mediated pore formation, but not calcium influx or IL-1β release, suggesting a specific role for p38 MAPK in this particular cellular response. []
N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide (UCM765) and N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide (UCM924)
Compound Description: UCM765 is an MT2-selective partial agonist with hypnotic effects in rodents but relatively low in vivo potency due to its metabolic liability. [] UCM924, designed based on UCM765's metabolic profile, displays a similar binding profile as UCM765 but exhibits greater metabolic stability in rat liver, leading to a longer half-life. []
Compound Description: Danofloxacin is a quinolone antibacterial agent developed for veterinary medicine. [] It exhibits broad-spectrum activity against various important veterinary pathogenic bacteria, demonstrating potent efficacy in both in vitro and in vivo infection models. [] Its favorable antibacterial, physiochemical, and pharmacodynamic properties led to its selection as a therapeutic agent for veterinary use. []
2,4-dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl)benzamide (918013), 4-oxo-4-{2-[(5-phenoxy-1H-indol-2-yl)carbonyl]hydrazino}-N-(4-phenylbutan-2-yl)butanamide (931126), and N-(2,6-dimethylphenyl)-2-[N-(2-furylmethyl)(4-(1,2,3,4-tetraazolyl)phenyl)carbonylamino]-2-(4-hydroxy-3-methoxyphenyl)acetamide (966791)
Compound Description: These three compounds are inhibitors of autotaxin (ATX), a lysophospholipase D enzyme involved in various physiological and pathological processes. [] They were identified through a high-throughput screen and exhibit nanomolar to low micromolar IC50 values for ATX inhibition. [] 918013 and 931126 are competitive inhibitors targeting the hydrophobic pocket of ATX, while 966791 inhibits both ATX and phosphodiesterase activity. [] All three compounds demonstrated efficacy in reducing cancer cell invasion in vitro and lung metastasis colonization in vivo. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.